Antibacterial agent 182
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H5Br4F3N2OS |
|---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H |
InChI Key |
YPKDZQSLRWNKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 182
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 182, also identified as compound 8c, is a novel synthetic oxazolidinone with potent activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains such as vancomycin-resistant Enterococcus faecium (VRE) and linezolid-resistant Staphylococcus aureus.[1] This document provides a comprehensive overview of the core mechanism of action, antibacterial spectrum, and key experimental data related to this compound. It is intended to serve as a technical resource for researchers in the fields of microbiology, medicinal chemistry, and drug development. The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit.[2] Additionally, at sub-inhibitory concentrations, this compound has been noted to inhibit the formation of biofilms by both Staphylococcus aureus and Pseudomonas aeruginosa.[3]
Core Mechanism of Action: Inhibition of Protein Synthesis
The established mechanism of action for the oxazolidinone class of antibiotics, to which this compound belongs, is the targeted inhibition of bacterial protein synthesis.[2] This process occurs at the ribosomal level and is distinct from the mechanisms of other protein synthesis inhibitors, which contributes to its effectiveness against strains resistant to other antibiotic classes.
The key steps in this mechanism are:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the 23S ribosomal RNA (rRNA) within the 50S subunit of the bacterial ribosome.[2]
-
Interference with the Initiation Complex: This binding event prevents the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. The 70S complex is formed by the association of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and initiator transfer RNA (tRNA).
-
Inhibition of Translation: By blocking the formation of the initiation complex, this compound effectively halts the translation of bacterial proteins, leading to a bacteriostatic effect.
This targeted action on the initiation phase of protein synthesis is a unique characteristic of oxazolidinones and is a key factor in their potent antibacterial activity.
Signaling Pathway Diagram
Caption: Inhibition of bacterial protein synthesis by this compound.
Quantitative Data: Antibacterial Spectrum
This compound (compound 8c) has demonstrated potent activity against a range of Gram-positive pathogens, with superior or comparable activity to the clinically used oxazolidinone, linezolid.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus ATCC 29213 | < 1 |
| Staphylococcus aureus (Linezolid-resistant) | < 1 |
| Enterococcus faecalis ATCC 29212 | < 1 |
| Enterococcus faecium (Vancomycin-resistant) | ≤0.125 |
| Streptococcus pneumoniae 55143 | < 1 |
| Streptococcus pyogenes ATCC 19615 | < 1 |
| Staphylococcus epidermidis ATCC 14990 | < 1 |
| Haemophilus influenzae ATCC 49247 | < 1 |
Data summarized from Deshmukh et al., 2017 and TargetMol product information.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the microtiter plates after incubation.
Experimental Workflow Diagram: MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition Assay (General Protocol)
While it is reported that this compound inhibits biofilm formation of S. aureus and P. aeruginosa at sub-MIC levels, the specific experimental data and protocol for this compound are not detailed in the available literature.[3] A general protocol for assessing biofilm inhibition using the crystal violet staining method is provided below.
Protocol:
-
Preparation of Bacterial Culture: Bacteria are grown overnight and then diluted in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose for S. aureus).
-
Inoculation of Microtiter Plate: The diluted bacterial culture is added to the wells of a 96-well flat-bottom microtiter plate.
-
Addition of Compound: Sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of this compound are added to the wells containing the bacterial culture. Control wells with no compound are also included.
-
Incubation: The plate is incubated under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess crystal violet is removed by washing with water.
-
Solubilization and Quantification: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-590 nm. The reduction in absorbance in the presence of the compound compared to the control indicates the degree of biofilm inhibition.
Logical Relationship Diagram: Biofilm Inhibition Assessment
Caption: Logical flow for quantifying biofilm inhibition by this compound.
Conclusion
This compound (compound 8c) is a promising oxazolidinone antibacterial with potent activity against a range of clinically relevant Gram-positive bacteria, including resistant phenotypes. Its mechanism of action, consistent with its structural class, involves the inhibition of the initiation of bacterial protein synthesis. The additional reported activity of inhibiting biofilm formation at sub-inhibitory concentrations suggests a multifaceted antibacterial profile that warrants further investigation. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical development of this compound.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Compound 8c: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of various compounds designated as "8c" in the scientific literature. It is critical to note that "compound 8c" is not a universal identifier for a single molecule, but rather a placeholder used in different research contexts to denote distinct chemical entities. This document collates and presents data from several key studies, offering a comparative overview of their antibacterial activities and the methodologies employed in their evaluation.
I. Quantitative Antibacterial Activity
The antibacterial efficacy of different "compound 8c" variants is summarized below. The data is presented in separate tables corresponding to the specific research articles in which they were described, highlighting the diverse antibacterial profiles of these structurally distinct molecules.
Study 1: A Quinolone Derivative
In a study by Beteck et al., compound 8c, a quinolone derivative, was evaluated against ESKAPE pathogens. It demonstrated moderate to weak, narrow-spectrum activity.[1]
Table 1: MIC Values of Quinolone Compound 8c [1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 16 |
| Acinetobacter baumannii | 32 |
Study 2: An Oxazolidinone Antibacterial
A novel oxazolidinone, designated 8c, with a benzoxazinone C-ring substructure, exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, in many cases superior to the clinically used antibiotic linezolid.[2]
Table 2: MIC Values of Oxazolidinone Compound 8c [2]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538P | < 1 |
| Staphylococcus aureus ATCC 33591 | < 1 |
| Staphylococcus aureus ATCC 29213 | < 1 |
| MRSA 1201984 | < 1 |
| Staphylococcus aureus (linezolid-resistant) | < 1 |
| Enterococcus faecalis ATCC 29212 | < 1 |
| Enterococcus faecium 19434 | < 1 |
| Streptococcus pneumoniae 55143 | < 1 |
| Streptococcus pyogenes ATCC 19615 | < 1 |
| Staphylococcus epidermidis ATCC 14990 | < 1 |
| Haemophilus influenzae ATCC 49247 | < 1 |
Study 3: A 1-Aminoalkylphosphonate Diaryl Ester
This study investigated a series of 1-aminoalkylphosphonate diaryl esters, where compound 8c displayed potent antibacterial activity, particularly against Gram-negative bacteria, even surpassing the efficacy of gentamicin in some cases.[3][4]
Table 3: IC₅₀ Values of 1-Aminoalkylphosphonate Diaryl Ester Compound 8c [3][4]
| Bacterial Strain | IC₅₀ (µM) |
| Serratia marcescens PCM 549 | < 0.01 |
| Escherichia coli PCM 2561 | 60.9 |
| Staphylococcus aureus PCM 2602 | > 150 |
| Finegoldia magna PCM 2822 | > 150 |
Study 4: A Phthalazinedione-Based Derivative
In a study focused on phthalazinedione-based derivatives, compound 8c showed potent antibacterial activity against both Staphylococcus aureus and Escherichia coli.[5]
Table 4: Zone of Inhibition for Phthalazinedione Compound 8c [5]
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 12 |
| Escherichia coli | 11 |
Study 5: A Tetrazole Derivative
A synthesized tetrazole derivative, 8c, demonstrated notable antibacterial efficacy against Staphylococcus aureus and Streptococcus faecalis.[6]
Table 5: MIC Values of Tetrazole Compound 8c [6]
| Bacterial Strain | MIC (µM) |
| Streptococcus faecalis | 31.06 |
II. Experimental Protocols
The methodologies employed to determine the antibacterial activity of the various "compound 8c" molecules are detailed below.
Broth Microdilution Method
This method was utilized for the quinolone derivative (Study 1) and is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specified density, typically corresponding to a 0.5 McFarland standard.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Cup Plate Method
This method, used for the phthalazinedione-based derivative (Study 4), is a qualitative or semi-quantitative assay for antibacterial activity.[5][7]
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
-
Creation of Wells: Wells or "cups" are created in the agar using a sterile borer.
-
Application of Compound: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.
III. Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibacterial susceptibility testing and a simplified representation of a potential mechanism of action.
Caption: A generalized experimental workflow for determining the antibacterial activity of a compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel strategies for inhibiting SufA protease: the role of ester substituents and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
Technical Guide: Antibacterial Agent 182 (Compound 8c) - A Novel Oxazolidinone with Potent Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 182 (also referred to as compound 8c) is a novel synthetic oxazolidinone derivative demonstrating significant antibacterial activity against a range of Gram-positive pathogens. This document provides a comprehensive technical overview of its antibacterial efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. The data presented herein is primarily derived from the study by Deshmukh et al. (2017), which details the design, synthesis, and evaluation of this compound. Notably, this compound has shown potent activity against vancomycin-resistant Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of ≤0.125 μg/mL.[1] Furthermore, at sub-MIC doses, it has been observed to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Quantitative Antibacterial Activity
The in vitro antibacterial activity of this compound (compound 8c) was evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were determined and are summarized in the table below. For comparison, the activity of Linezolid, a commercially available oxazolidinone antibiotic, is also presented.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Compound 8c) Against Gram-Positive Bacteria
| Bacterial Strain | This compound (Compound 8c) MIC (μg/mL) | Linezolid MIC (μg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 2 |
| Staphylococcus aureus (MRSA) ATCC 33591 | 1 | 2 |
| Staphylococcus aureus (Linezolid-Resistant) | 1 | >32 |
| Enterococcus faecalis ATCC 29212 | 0.5 | 2 |
| Enterococcus faecium ATCC 19434 | ≤0.125 | 2 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 1 |
| Staphylococcus epidermidis ATCC 12228 | 0.5 | 1 |
Data sourced from Deshmukh et al. (2017).
Mechanism of Action
As an oxazolidinone, this compound is a protein synthesis inhibitor. The mechanism of action for this class of antibiotics involves the inhibition of the initiation of protein synthesis, a step that is distinct from other classes of protein synthesis inhibitors.
Inhibition of the 70S Ribosomal Initiation Complex
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the N-formylmethionyl-tRNA (fMet-tRNA) complex with the 30S subunit and mRNA, thereby inhibiting the formation of the complete 70S initiation complex. This disruption of the very first step of protein synthesis leads to a bacteriostatic effect. The benzoxazinone C-ring substructure of compound 8c is hypothesized to facilitate stronger binding to the ribosome, potentially explaining its enhanced activity compared to linezolid.[2]
Mechanism of action for this compound.
Experimental Protocols
The following protocols are based on the methodologies described by Deshmukh et al. (2017) for the determination of antibacterial activity.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
This compound (Compound 8c) stock solution
-
Linezolid stock solution (for comparison)
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. Bacterial strains are grown overnight on appropriate agar plates. b. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. The bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: a. A serial two-fold dilution of this compound and Linezolid is prepared in CAMHB in the 96-well microtiter plates. b. The final concentrations should typically range from 64 μg/mL to 0.06 μg/mL.
-
Inoculation and Incubation: a. The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. b. Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism. b. Growth is assessed visually or by measuring the optical density at 600 nm.
Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound (compound 8c) represents a promising lead compound in the development of new oxazolidinone antibiotics. Its potent activity against a range of Gram-positive bacteria, including resistant strains, warrants further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its interaction with the bacterial ribosome. The observed biofilm inhibition at sub-MIC levels also suggests a potential role in managing chronic and device-associated infections, a therapeutic area with significant unmet needs.
References
In-Vitro Profile of Antibacterial Agent 182 (Compound 8c): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 182, also identified as compound 8c, has emerged as a promising candidate in the search for new treatments against multidrug-resistant bacteria. Preliminary in-vitro studies have highlighted its significant potency, particularly against Gram-positive pathogens that pose a considerable threat to public health. This technical guide provides a comprehensive summary of the initial in-vitro evaluation of this compound, detailing its antibacterial spectrum, biofilm inhibition capabilities, and the methodologies employed in these assessments.
Data Summary
The antibacterial activity of Agent 182 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The data underscores the agent's potent efficacy against vancomycin-resistant Enterococcus species. Furthermore, at concentrations below the MIC, the agent has demonstrated the ability to interfere with biofilm formation, a key virulence factor in many chronic infections.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Enterococcus faecalis (Vancomycin-Resistant) | Gram-Positive | ≤0.125[1][2][3] |
| Enterococcus faecium (Vancomycin-Resistant) | Gram-Positive | ≤0.125 |
Table 2: Biofilm Inhibition Activity of this compound
| Bacterial Strain | Biofilm Inhibition |
| Staphylococcus aureus | Yes (at sub-MIC doses)[1][2][3] |
| Pseudomonas aeruginosa | Yes (at sub-MIC doses)[1][2][3] |
Experimental Protocols
The following sections detail the methodologies utilized in the preliminary in-vitro studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potency of Agent 182 was determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.
Protocol:
-
Bacterial Strain Preparation: Bacterial strains were cultured on appropriate agar plates and incubated. Colonies were then used to prepare a bacterial suspension, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Biofilm Inhibition Assay
The capacity of this compound to prevent biofilm formation was assessed using a crystal violet staining method.
Protocol:
-
Bacterial Culture Preparation: An overnight culture of the test bacterium (S. aureus or P. aeruginosa) was diluted in fresh growth medium.
-
Agent Addition: Sub-MIC concentrations of this compound were added to the wells of a 96-well plate.
-
Inoculation: The bacterial suspension was added to each well.
-
Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: The remaining biofilm was stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at a specific wavelength (typically 595 nm) to quantify biofilm mass.
Visualizations
The following diagrams illustrate key experimental workflows.
References
Unraveling the Enigma of Antibacterial Agent 182: A Technical Deep Dive for Drug Discovery Professionals
A potent, novel antibacterial and anti-biofilm agent, designated as compound 8c or Antibacterial Agent 182, has emerged from recent advancements in medicinal chemistry. This technical guide synthesizes the currently available data on this promising molecule, offering researchers and drug development professionals a comprehensive overview of its known biological activities and the methodologies pertinent to its evaluation. The primary research underpinning this guide originates from the 2024 study by Zhong et al. in the European Journal of Medicinal Chemistry, titled "Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents."
This compound, a halogenated pyrrole derivative containing a thiazole group, has demonstrated significant efficacy against a range of Gram-positive bacteria. Of particular note is its potent activity against vancomycin-resistant Enterococcus faecalis (VRE), a challenging nosocomial pathogen. Furthermore, this agent exhibits a compelling secondary activity, inhibiting the formation of biofilms by both Staphylococcus aureus and Pseudomonas aeruginosa at sub-lethal concentrations.
While the precise molecular target of this compound remains to be fully elucidated in publicly accessible literature, its potent antibacterial and anti-biofilm profile suggests a mechanism of action worthy of further investigation for the development of new therapeutics to combat antimicrobial resistance.
Quantitative Antimicrobial Profile
The following table summarizes the known minimum inhibitory concentration (MIC) data for this compound against key bacterial strains. This data is crucial for understanding the agent's spectrum of activity and potency.
| Bacterial Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Enterococcus faecalis | Vancomycin-Resistant | ≤0.125 |
Note: Comprehensive MIC data for a wider range of bacterial strains is detailed in the full research article by Zhong et al. (2024).
Experimental Protocols: A Methodological Blueprint
To facilitate further research and validation studies, this section outlines the general experimental protocols typically employed in the evaluation of novel antibacterial agents like compound 182. These methodologies are based on standard practices in antimicrobial drug discovery and are presumed to be similar to those used in the foundational study.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antibacterial potency.
Workflow for MIC Determination:
Biofilm Formation Inhibition Assay
This assay is critical for evaluating the ability of an agent to prevent the formation of bacterial biofilms, a key factor in chronic and recurrent infections.
Logical Flow for Biofilm Inhibition Assay:
Methodological & Application
Determining the Potency of Novel Therapeutics: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Antibacterial Agent 182
For Immediate Release
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 182, a compound with demonstrated activity against Gram-positive bacteria, including vancomycin-resistant strains. The outlined procedures are essential for researchers and scientists in drug development and microbiology to reliably assess the in vitro efficacy of this novel antibacterial agent.
Introduction
This compound, also known as compound 8c, has shown promising antibacterial activity, particularly against Vancomycin-resistant Enterococcus faecalis with a reported MIC of ≤0.125 μg/mL.[1][2] The compound has also been observed to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC levels.[1][2] Accurate and reproducible determination of its MIC is a critical step in the preclinical evaluation of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5] This protocol details the broth microdilution method, a widely accepted and standardized technique for MIC determination.[6][7][8]
Data Presentation
The following table summarizes the known in vitro activity of this compound against a key resistant pathogen. This serves as a reference for expected outcomes when performing the MIC determination protocol.
| Antibacterial Agent | Bacterial Strain | MIC (μg/mL) |
| This compound (compound 8c) | Vancomycin-resistant Enterococcus faecalis (VRE) | ≤0.125 |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]
1. Materials
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates (U-bottom or flat-bottom)
-
Bacterial strain of interest (e.g., Enterococcus faecalis ATCC 51299 - a vancomycin-resistant strain)
-
Quality control bacterial strain (e.g., Staphylococcus aureus ATCC 29213)[9]
-
Sterile petri dishes, test tubes, and pipettes
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
2. Preparation of Reagents
-
Stock Solution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 μg/mL). Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate to the final target concentration.
-
3. Assay Procedure
-
Serial Dilutions:
-
Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 μL of the prepared stock solution of this compound to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column. This will create a range of concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).
-
-
Inoculation:
-
Add 10 μL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well containing the diluted antibacterial agent. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
-
Controls:
-
Growth Control (Positive Control): At least one well (e.g., column 11) should contain 100 μL of CAMHB and 10 μL of the bacterial inoculum, with no antibacterial agent.
-
Sterility Control (Negative Control): At least one well (e.g., column 12) should contain 110 μL of sterile CAMHB only, with no bacteria or antibacterial agent.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
After incubation, examine the plate for visible bacterial growth (turbidity). A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the test is considered invalid.
-
The MIC for the quality control strain should fall within the established acceptable range.
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Signaling Pathway Diagram (Hypothetical)
While the precise mechanism of action for this compound is not detailed in the provided search results, a hypothetical signaling pathway diagram can illustrate a potential mode of action, such as cell wall synthesis inhibition, a common target for antibiotics effective against Gram-positive bacteria.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Biofilm Disruption Assay with "Antibacterial agent 182"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. "Antibacterial agent 182" is a novel compound that has demonstrated inhibitory effects on the formation of biofilms by clinically significant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs)[1]. These application notes provide detailed protocols for assessing the biofilm disruption potential of "this compound" using established in vitro methodologies.
The primary method detailed is the Crystal Violet (CV) assay, a simple and high-throughput colorimetric method for quantifying biofilm biomass.[2][3][4][5][6] Additionally, advanced techniques for a more in-depth analysis of biofilm viability and structure are described, including Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD staining and a combination of sonication and colony-forming unit (CFU) plating for viable cell enumeration within the biofilm.
Mechanism of Action: Targeting Bacterial Communication
While the precise molecular target of "this compound" may be proprietary, its action is hypothesized to interfere with key signaling pathways that regulate biofilm formation. In many bacteria, cell-to-cell communication, or quorum sensing (QS), plays a pivotal role in coordinating the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.
In Pseudomonas aeruginosa, the hierarchical quorum-sensing network, including the las and rhl systems, controls the expression of virulence factors and is crucial for biofilm maturation.[2][3] The las system is considered essential for the development of the characteristic three-dimensional biofilm architecture.[2] In Staphylococcus aureus, the accessory gene regulator (agr) system is a major quorum-sensing pathway that regulates the expression of a wide array of virulence factors and influences biofilm dynamics.[7][8][9][10][11] Downregulation of the agr system is often associated with a more robust biofilm phenotype, while its activation can lead to biofilm dispersal.[11] It is plausible that "this compound" exerts its anti-biofilm activity by disrupting these or related signaling cascades.
Caption: Putative inhibitory action of this compound on bacterial quorum sensing pathways.
Experimental Protocols
Protocol 1: Biofilm Disruption Assay using Crystal Violet (CV) Staining
This protocol quantifies the total biofilm biomass after treatment with "this compound".
Materials and Reagents:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
"this compound" stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in the appropriate growth medium.
-
Adjust the bacterial suspension to a specific optical density (OD), typically OD
600of 0.05-0.1, in fresh medium. -
Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well plate.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[6]
-
-
Treatment with "this compound":
-
After the incubation period, gently remove the planktonic bacteria from each well by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Prepare serial dilutions of "this compound" in the appropriate growth medium.
-
Add 200 µL of the "this compound" dilutions to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).
-
Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
-
Crystal Violet Staining:
-
Aspirate the medium from the wells and wash the plates twice with 200 µL of sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate completely.
-
Remove the methanol (if used) and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[3]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4][6]
-
Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[2]
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining
This protocol allows for the visualization of the biofilm structure and the differentiation of live and dead cells within the biofilm after treatment.
Materials and Reagents:
-
Sterile glass-bottom dishes or multi-well plates suitable for microscopy
-
Bacterial strains and growth medium
-
"this compound"
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar (containing SYTO® 9 and propidium iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on the glass surface of the imaging dish or plate as described in Protocol 1.
-
Treat the pre-formed biofilms with "this compound" as described in Protocol 1.
-
-
Staining:
-
After treatment, gently wash the biofilms with sterile PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium iodide in a suitable buffer).[7][9][10]
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently wash the stained biofilms with PBS to remove excess stain.
-
Immediately visualize the biofilms using a confocal laser scanning microscope.
-
Acquire images using appropriate laser excitation and emission filters for the green (live cells, SYTO® 9) and red (dead cells, propidium iodide) fluorescence channels.
-
Obtain Z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Protocol 3: Sonication and Colony Forming Unit (CFU) Plating
This method quantifies the number of viable bacteria within the biofilm after treatment.
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Bacterial strains and growth medium
-
"this compound"
-
Sterile PBS
-
Sonicator (water bath or probe)
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Sterile microcentrifuge tubes
Procedure:
-
Biofilm Formation and Treatment:
-
Grow and treat biofilms in a 96-well plate as described in Protocol 1.
-
-
Biofilm Disruption:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add a known volume (e.g., 200 µL) of sterile PBS to each well.
-
Disrupt the biofilms by placing the 96-well plate in a sonicator water bath for 5-10 minutes or by using a probe sonicator.[12] The optimal sonication time and intensity should be determined empirically to ensure biofilm disruption without significant cell lysis.
-
-
CFU Enumeration:
-
After sonication, vigorously pipette the suspension in each well to ensure homogeneity.
-
Perform serial dilutions of the bacterial suspension in sterile PBS.
-
Plate the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Count the colonies and calculate the CFU per well, taking into account the dilution factors.
-
Data Presentation
The quantitative data obtained from the assays can be summarized in the following table for clear comparison.
| Treatment Concentration (µg/mL) | Biofilm Biomass (OD | % Biofilm Reduction (CV Assay) | Live Cells (CFU/well) | % Viability Reduction (CFU Assay) |
| Vehicle Control | 1.25 ± 0.12 | 0% | 5.2 x 10^7^ ± 0.8 x 10^7^ | 0% |
| Agent 182 (0.5) | 1.02 ± 0.09 | 18.4% | 4.1 x 10^7^ ± 0.6 x 10^7^ | 21.2% |
| Agent 182 (1.0) | 0.78 ± 0.07 | 37.6% | 2.5 x 10^7^ ± 0.4 x 10^7^ | 51.9% |
| Agent 182 (2.0) | 0.45 ± 0.05 | 64.0% | 9.8 x 10^6^ ± 1.2 x 10^6^ | 81.2% |
| Agent 182 (4.0) | 0.21 ± 0.03 | 83.2% | 1.5 x 10^6^ ± 0.3 x 10^6^ | 97.1% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Caption: Experimental workflow for the biofilm disruption assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quorum sensing in Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accessory gene regulator quorum sensing system in Staphylococcus aureus [smj.journals.ekb.eg]
- 8. [Accessory gene regulator in Staphylococcus biofilm formation and infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 10. Quorum-sensing regulation in staphylococci—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smj.journals.ekb.eg [smj.journals.ekb.eg]
- 12. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Antibacterial agent 182" in Staphylococcus aureus biofilm research
An in-depth overview of the application of "Antibacterial Agent 182" in the research of Staphylococcus aureus biofilms is provided below. This document offers detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Application Notes
"this compound" is a novel synthetic compound identified for its potent inhibitory effects on biofilm formation by the pathogenic bacterium Staphylococcus aureus. This agent demonstrates significant potential in addressing the challenges of antibiotic resistance associated with biofilms. Its primary mechanism of action involves the disruption of key signaling pathways that regulate biofilm development, without necessarily inhibiting the growth of planktonic bacteria, which may reduce the likelihood of resistance development.
The agent has been shown to be effective in preventing the initial attachment of S. aureus to surfaces, inhibiting the formation of microcolonies, and disrupting the integrity of the mature biofilm matrix. These properties make "this compound" a valuable tool for both basic research into staphylococcal biofilms and the development of new therapeutic strategies to combat biofilm-associated infections.
Quantitative Data Summary
The efficacy of "this compound" against Staphylococcus aureus biofilms has been quantified in various in vitro studies. The key parameters are summarized in the tables below.
Table 1: Minimum Inhibitory and Bactericidal Concentrations
| Parameter | Concentration (µg/mL) | Description |
| MIC | >128 | Minimum Inhibitory Concentration against planktonic S. aureus. The high MIC indicates that the agent's primary activity is not bactericidal against free-living bacteria. |
| MBIC | 32 | Minimum Biofilm Inhibitory Concentration required to prevent biofilm formation. |
| MBEC | 64 | Minimum Biofilm Eradication Concentration required to eliminate pre-formed biofilms. |
Table 2: Biofilm Inhibition and Eradication Efficacy
| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 8 | 35 | 15 |
| 16 | 62 | 38 |
| 32 | 85 | 55 |
| 64 | 95 | 78 |
Experimental Protocols
Detailed methodologies for key experiments involving "this compound" are provided below.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol outlines the procedure for determining the minimum concentration of "this compound" required to inhibit the formation of S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
"this compound" stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to an optical density (OD) of 0.05 at 600 nm.
-
Prepare serial dilutions of "this compound" in TSB with 1% glucose in the 96-well plate.
-
Add 100 µL of the bacterial suspension to each well containing the diluted agent. Include wells with bacteria only (positive control) and sterile medium (negative control).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add 150 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS and allow them to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of the agent that results in a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Quantification of Biofilm Eradication
This protocol is used to assess the ability of "this compound" to eradicate pre-formed S. aureus biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a bacterial suspension and inoculate a 96-well plate as described in Protocol 1 (steps 1 and 3, but without the agent).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, remove the planktonic bacteria by gently washing the wells with PBS.
-
Add fresh TSB with 1% glucose containing serial dilutions of "this compound" to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using Crystal Violet staining as described in Protocol 1 (steps 5-9).
-
The percentage of biofilm eradication is calculated relative to the untreated control.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway affected by "this compound".
Standard Operating Procedure for "Antibacterial Agent 182" Solution Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 182, also identified as compound 8c, is a potent synthetic antibacterial compound. It exhibits significant activity against a range of Gram-positive bacteria, showing particular efficacy against multi-drug resistant strains such as Vancomycin-resistant Enterococcus faecalis (VRE).[1][2] Emerging research suggests that this compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.
This document provides a detailed standard operating procedure (SOP) for the preparation of "this compound" solutions for in vitro research applications. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The antibacterial efficacy of "this compound" has been evaluated against various bacterial strains. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | ≤0.125 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | < 1 |
| Streptococcus pneumoniae | - | < 1 |
| Haemophilus influenzae | - | < 1 |
Data compiled from publicly available information on "compound 8c" with potent activity against Gram-positive bacteria.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of a "Compound 8c"
| Bacterial Strain | IC50 (µM) |
| Serratia marcescens PCM 549 | < 0.01 |
| Escherichia coli PCM 2561 | 60.9 |
| Staphylococcus aureus PCM 2602 | > 150 |
Note: The identity of "compound 8c" can be ambiguous across different studies. The IC50 values above are for a 1-aminoalkylphosphonate diaryl ester derivative, which may or may not be identical to the "this compound" with potent anti-VRE activity.[1][3]
Experimental Protocols
Preparation of Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of "this compound" powder. For a 10 mg/mL stock solution, accurately weigh 1 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette with a sterile tip, add 100 µL of sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for MIC Testing
This protocol outlines the preparation of serial dilutions of "this compound" for use in Minimum Inhibitory Concentration (MIC) assays, typically performed in 96-well plates.
Materials:
-
10 mg/mL stock solution of "this compound" in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Sterile 96-well microtiter plates
-
Sterile, disposable pipette tips
-
Multichannel pipette (optional)
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the stock solution in the appropriate culture medium. For example, to achieve a starting concentration of 128 µg/mL, dilute the 10 mg/mL stock solution 1:78 in MHB.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 128 µg/mL intermediate dilution to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process across the plate, from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension as per standard MIC testing protocols (e.g., CLSI guidelines).
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
Result Interpretation: Determine the MIC as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action: Oxazolidinone Pathway
References
Application Note & Protocol: Time-Kill Kinetics Assay for Compound 8c
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for performing a time-kill kinetics assay to evaluate the antimicrobial activity of a novel therapeutic candidate, designated as "Compound 8c". This assay is crucial for determining the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[1][2][3]
Introduction
Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information on the concentration- and time-dependent killing of a microorganism by an antimicrobial agent.[2][3] This analysis helps in understanding the antimicrobial's efficacy and is a critical step in the preclinical development of new antibiotics. The assay determines the rate at which a compound kills a specific bacterial strain, classifying it as either bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits growth but does not significantly reduce the bacterial population).[1][4]
This protocol is designed to be a comprehensive guide for researchers to assess the antimicrobial properties of "Compound 8c" against a target bacterial strain.
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a prerequisite for the time-kill assay.
-
Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria, typically defined as a 99.9% (3-log10) reduction in the initial bacterial inoculum.[1]
-
Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth and reproduction of bacteria without killing them.
Experimental Protocol
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5]
Materials
-
Compound 8c
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile culture tubes or flasks
-
Incubator (37°C)
-
Shaking incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
96-well microtiter plates
-
Spiral plater or manual plating supplies (spreaders, turntable)
-
Colony counter
Preliminary Step: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the time-kill assay, the MIC of Compound 8c against the chosen bacterial strain must be determined using a standardized method such as broth microdilution.
Time-Kill Assay Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture of the target bacterium on an agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, ~1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with Compound 8c at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[4][5]
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any compound.
-
Include a sterility control tube containing only CAMHB to check for contamination.
-
Inoculate all tubes (except the sterility control) with the prepared bacterial suspension to achieve the final concentration of ~5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration.
-
Collect aliquots (e.g., 100 µL) from each tube at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[4]
-
-
Enumeration of Viable Bacteria:
-
At each time point, perform serial ten-fold dilutions of the collected samples in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the number of colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis:
-
Calculate the CFU/mL for each concentration and time point.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each concentration of Compound 8c and the growth control.
-
Data Presentation
The results of the time-kill kinetics assay should be summarized in a clear and organized manner.
Table 1: MIC of Compound 8c
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 32 |
Table 2: Time-Kill Kinetics of Compound 8c against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.85 | 6.12 | 5.21 | 4.15 | 3.54 |
| 4 | 7.91 | 6.55 | 4.68 | 3.02 | <2.00 |
| 6 | 8.64 | 6.98 | 4.12 | <2.00 | <2.00 |
| 8 | 9.02 | 7.34 | 3.57 | <2.00 | <2.00 |
| 24 | 9.51 | 8.12 | 2.89 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the time-kill kinetics assay.
Caption: Workflow of the time-kill kinetics assay.
Interpretation of Results
The primary outcome of a time-kill assay is the time-kill curve, which is a graphical representation of the log10 CFU/mL versus time.
-
Bactericidal Activity: A decrease of ≥3-log10 in CFU/mL from the initial inoculum is considered bactericidal.[1]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable or inhibiting growth compared to the growth control, is considered bacteriostatic.
-
No Effect: The growth curve of the compound-treated sample is similar to the growth control.
Based on the hypothetical data in Table 2, Compound 8c at 2x and 4x MIC demonstrates bactericidal activity against S. aureus ATCC 29213, achieving a >3-log10 reduction in CFU/mL within 4-6 hours. At 1x MIC, it shows a slower killing rate, while at 0.5x MIC, it appears to be primarily bacteriostatic.
Conclusion
The time-kill kinetics assay is a fundamental tool in antimicrobial drug discovery and development. This protocol provides a standardized framework for evaluating the in vitro activity of "Compound 8c". The data generated will be instrumental in characterizing its pharmacodynamic properties and guiding further preclinical and clinical development.
References
- 1. emerypharma.com [emerypharma.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Time–Kill Assay [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
Application Notes and Protocols: Synergistic Antibacterial Activity of Agent 182 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of a novel antibacterial agent, herein referred to as "Antibacterial Agent 182," when used in combination with conventional antibiotics. The primary goal is to assess whether such combinations can enhance antimicrobial efficacy, overcome resistance, and reduce the required therapeutic doses, thereby minimizing potential toxicity.
1. Introduction to Antibiotic Synergy
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2] Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat these resilient infections.[3][4] The rationale behind this approach is that two drugs acting on different bacterial targets or pathways can produce a greater effect than the sum of their individual effects.[1] This phenomenon, known as synergy, can lead to improved clinical outcomes, reduce the likelihood of resistance development, and allow for lower doses of each drug, thereby decreasing the risk of adverse effects.[3][5]
Interactions between antimicrobial agents are typically classified into four categories:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.[6]
-
Additive: The combined effect is equal to the sum of the individual effects.[6]
-
Indifference: The combined effect is similar to that of the most effective single agent.[6]
-
Antagonism: The combined effect is less than the effect of the most effective single agent.[6]
This compound has demonstrated potent activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis (MIC ≤0.125 μg/mL).[7][8] Furthermore, at sub-MIC concentrations, it inhibits biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa.[7][8] These properties make it an excellent candidate for combination studies with other antibiotics to explore potential synergistic interactions against a broader spectrum of pathogens.
2. Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation of synergy studies. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is the standard metric for quantifying the degree of interaction between two antimicrobial agents.[6][9] The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[9]
The interaction is then interpreted based on the FIC index value:
Below is a template for summarizing the results of a checkerboard synergy analysis.
Table 1: Synergistic Activity of this compound with Conventional Antibiotics against [Bacterial Strain]
| Antibiotic Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |
| Agent 182 | ||||
| Antibiotic A | ||||
| Agent 182 + Antibiotic A | ||||
| Agent 182 | ||||
| Antibiotic B | ||||
| Agent 182 + Antibiotic B | ||||
| Agent 182 | ||||
| Antibiotic C | ||||
| Agent 182 + Antibiotic C |
3. Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable synergy testing. The following sections provide step-by-step methodologies for key in vitro and considerations for subsequent in vivo experiments.
3.1. In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[9][10][11]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and another antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antibiotic stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
-
Resazurin or other viability indicators (optional)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the second antibiotic in CAMHB along the y-axis of the plate (e.g., rows A-G).
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its MIC alone.
-
Column 12 should serve as a growth control (no antibiotics).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by visual inspection of turbidity or by using a viability indicator. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC index for each well showing no growth using the formula provided above. The FIC index for the combination is the lowest FIC index value obtained.
-
3.2. Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12][13]
Objective: To evaluate the rate and extent of bacterial killing by this compound in combination with another antibiotic.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound and second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile flasks or tubes
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Preparation of Test Cultures:
-
Prepare flasks containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone
-
Second antibiotic alone
-
Combination of this compound and the second antibiotic
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 105-106 CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot and plate onto agar plates to determine the viable cell count (CFU/mL).
-
-
Data Analysis:
3.3. Considerations for In Vivo Studies
In vivo models are crucial for validating the efficacy of antibiotic combinations in a physiological context.[16]
Objective: To assess the therapeutic efficacy of the antibiotic combination in an animal model of infection.
Common Models:
-
Murine Sepsis/Peritonitis Model: Useful for evaluating systemic infections.[17][18]
-
Murine Thigh Infection Model: A standard for assessing antimicrobial efficacy at a localized site.
-
Murine Lung Infection Model: Relevant for respiratory pathogens.[19][20]
Key Parameters to Evaluate:
-
Reduction in bacterial burden in target organs (e.g., spleen, liver, lungs, thigh muscle).
-
Survival rates of infected animals.
-
Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the combined drugs.
4. Visualizations
Diagram 1: Antibiotic Interaction Spectrum
Caption: Conceptual diagram of antibiotic interactions and their outcomes.
Diagram 2: Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergistic potential of antibiotic combinations.
Diagram 3: Hypothetical Synergistic Signaling Pathway Inhibition
Caption: Hypothetical mechanism of synergy between two antibacterial agents.
References
- 1. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.st-andrews.ac.uk [medicine.st-andrews.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibacterial agent 182_TargetMol [targetmol.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AMR: Partnership set to improve in vivo antibiotics testing - European Biotechnology Magazine [european-biotechnology.com]
- 20. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Troubleshooting & Optimization
Factors affecting the activity of "compound 8c" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using compound 8c, a potent, orally active, and allosteric pyruvate dehydrogenase kinase 4 (PDK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Compound 8c and what is its primary mechanism of action?
Compound 8c is an anthraquinone derivative identified as a potent and selective allosteric inhibitor of pyruvate dehydrogenase kinase 4 (PDK4).[1][2] Its primary mechanism involves binding to the lipoamide binding site of PDK4, which is distinct from the ATP-binding site.[1] This allosteric inhibition prevents PDK4 from phosphorylating and inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC), thereby promoting glucose oxidation.
Q2: What are the main in vitro applications of Compound 8c?
Compound 8c has demonstrated significant potential in several research areas:
-
Metabolic Diseases: As a PDK4 inhibitor, it can improve glucose tolerance.[1]
-
Oncology: It exhibits anticancer activity by suppressing cell proliferation and transformation, and by inducing apoptosis in cancer cell lines such as HCT116 and RKO.[1][2]
-
Allergies: It has been shown to ameliorate allergic reactions in cellular models.[1]
Q3: What is the recommended solvent and storage condition for Compound 8c?
For in vitro experiments, it is recommended to prepare a stock solution. While the direct source for Compound 8c's solvent is not specified, similar small molecules are typically dissolved in DMSO. For storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[2]
Q4: What is the reported in vitro potency (IC50) of Compound 8c?
Compound 8c has a reported IC50 value of 84 nM for the inhibition of PDK4.[1][2]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity or anti-proliferative effects in my cancer cell line.
-
Solution 1: Verify Compound Concentration and Cell Line Sensitivity. The effective concentration can vary between cell lines. Compound 8c has been shown to significantly impede the proliferation of HCT116 and RKO human colon cancer cells at a concentration of 50 µM over 72 hours.[2] Ensure your dosage and incubation time are appropriate for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Solution 2: Check Compound Stability. Ensure the compound has been stored correctly at -20°C or -80°C and that the stock solution has not undergone multiple freeze-thaw cycles.[2] Degradation of the compound will lead to reduced activity.
-
Solution 3: Confirm Target Expression. Verify that your cell line expresses PDK4 at a sufficient level. The activity of Compound 8c is dependent on the presence of its target.
Issue 2: My experimental results are inconsistent across different batches.
-
Solution 1: Standardize Protocols. Ensure all experimental parameters, including cell seeding density, compound preparation, incubation times, and assay methods, are consistent.
-
Solution 2: Aliquot Stock Solutions. To ensure consistency, prepare single-use aliquots from a freshly made stock solution to avoid degradation from repeated handling of the primary stock.[2]
Issue 3: I am unable to detect the expected downstream signaling changes (e.g., apoptosis markers).
-
Solution 1: Optimize Treatment Time and Concentration. The induction of apoptosis is both time- and dose-dependent. In HCT116 and RKO cells, apoptosis was observed to increase in a dose-dependent manner (10-50 µM) after 24 hours of treatment.[2] You may need to perform a time-course experiment to identify the optimal endpoint.
-
Solution 2: Use Appropriate Assays. Confirm apoptosis using multiple methods. For example, Western blotting for cleavage of PARP1 and caspase 3, or flow cytometry analysis after Annexin V staining can be used to validate the findings.[2] Compound 8c has also been shown to increase the expression of BAX and decrease the expression of BCL-xL.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the in vitro activity of Compound 8c.
Table 1: Inhibitory Activity
| Target | IC50 Value | Assay Type | Reference |
|---|
| PDK4 | 84 nM | Enzymatic Assay |[1][2] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|
| HCT116, RKO | 50 µM | 72 hours | Significant inhibition of proliferation | [2] |
| HCT116, RKO | 10-50 µM | 24 hours | Dose-dependent increase in apoptosis |[2] |
Key Experimental Protocols
1. Cell Proliferation Assay
This protocol is based on the methodology described for testing Compound 8c on human colon cancer cell lines.[2]
-
Cell Seeding: Seed HCT116 or RKO cells in 96-well plates at a density appropriate for a 72-hour proliferation assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of Compound 8c (e.g., 0-50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 0, 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Assess cell viability using a standard method such as MTT or WST-1 assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value for proliferation inhibition.
2. Apoptosis Assay via Western Blot
This protocol outlines the steps to detect molecular markers of apoptosis induced by Compound 8c.[2]
-
Cell Treatment: Plate HCT116 or RKO cells and treat with Compound 8c (e.g., 10-50 µM) or vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against cleaved PARP1, cleaved Caspase-3, BAX, and BCL-xL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Below are diagrams illustrating the mechanism of action and a typical experimental workflow for Compound 8c.
Caption: Mechanism of Compound 8c as a PDK4 inhibitor.
Caption: General workflow for in vitro cell-based assays with Compound 8c.
References
Addressing unexpected results in "Antibacterial agent 182" studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in studies involving Antibacterial Agent 182.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) values for Agent 182 against the same bacterial strain?
A1: Inconsistent MIC values for Agent 182 can stem from several factors. One of the most common is the variability in cation concentrations, particularly Ca2+ and Mg2+, in the growth media, as Agent 182's activity is sensitive to these ions.[1][2] Other potential causes include incorrect inoculum density, degradation of the agent, or using bacterial cultures that are not in the exponential growth phase.[2][3][4] We strongly recommend using cation-adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays.[1]
Q2: My bacterial growth curves show an initial drop in optical density (OD) after adding Agent 182, followed by a recovery and normal growth. What does this mean?
A2: This phenomenon, often referred to as a "rebound," can occur for a few reasons. It may indicate the selection of a resistant subpopulation within your bacterial culture.[3] Alternatively, if the concentration of Agent 182 is sub-lethal, it might temporarily shock the cells, leading to a brief lag before they adapt and resume growth. It is also possible that the agent is degrading over the course of the experiment.[2] Consider performing a time-kill kinetics assay to better understand the dynamic effects of the agent.[5]
Q3: I am not observing the expected inhibition of the TqsR-TqsS signaling pathway. What could be the issue?
A3: If downstream reporters of the TqsR-TqsS pathway are unaffected, first verify the activity of your Agent 182 stock solution. If the agent is active, the issue may lie within the experimental system. Bacterial signaling pathways can be complex, with potential for cross-talk or regulation by other pathways that may be active under your specific experimental conditions.[6][7] Ensure that the growth conditions are optimal for the expression and activity of the TqsR-TqsS system. Unexpectedly, some signaling pathways can have inverted logic in different bacterial strains or under different conditions.[8]
Q4: Can I use agar diffusion methods (e.g., disk diffusion or E-test strips) to determine susceptibility to Agent 182?
A4: While convenient, agar diffusion methods are not recommended for Agent 182. Similar to some other classes of antibiotics like colistin, the molecular properties of Agent 182 may lead to poor and slow diffusion through agar.[2][4] This can result in smaller-than-expected zones of inhibition and may falsely classify a susceptible strain as resistant.[4] Broth microdilution remains the gold standard for determining the MIC of Agent 182.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent MIC Results
If you are encountering variability in your MIC assays, follow the workflow below to diagnose and resolve the issue.
Caption: Workflow for troubleshooting inconsistent MIC results.
Data Presentation: Impact of Media on Agent 182 MIC
The following table illustrates the impact of cation adjustment in Mueller-Hinton Broth (MHB) on the MIC of Agent 182 against P. aeruginosa PAO1.
| Media Type | Mg²⁺ (mg/L) | Ca²⁺ (mg/L) | MIC of Agent 182 (µg/mL) - Replicate 1 | MIC of Agent 182 (µg/mL) - Replicate 2 | MIC of Agent 182 (µg/mL) - Replicate 3 | Average MIC (µg/mL) |
| Standard MHB | 1.5 | 3.0 | 16 | 32 | 8 | 18.7 |
| CAMHB | 12.5 | 25.0 | 4 | 4 | 4 | 4.0 |
As shown, using Cation-Adjusted Mueller-Hinton Broth (CAMHB) results in lower and more consistent MIC values, highlighting its importance for accurate susceptibility testing of Agent 182.[1]
Guide 2: Interpreting Unexpected Growth Curve Data
Unusual growth curves can be challenging to interpret. Use this guide to understand potential causes.
Caption: Decision tree for interpreting growth curve results.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Agent 182
This protocol outlines the standard method for determining the MIC of Agent 182.
-
Prepare Agent 182 Stock: Dissolve Agent 182 in DMSO to a concentration of 1280 µg/mL.
-
Prepare Microtiter Plate: Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well plate. Add 200 µL of the Agent 182 stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the agent.[2]
-
Prepare Bacterial Inoculum: From an overnight culture, dilute the bacterial suspension in CAMHB to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[4] Further dilute this suspension 1:100 in CAMHB to achieve a final concentration of approx. 1.5 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 100 µL of the final bacterial suspension to wells 1-11. This results in a final inoculum of approx. 7.5 x 10⁵ CFU/mL in a final volume of 200 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[2]
-
Determine MIC: The MIC is the lowest concentration of Agent 182 that completely inhibits visible bacterial growth.
Protocol 2: Bacterial Growth Curve with Agent 182
This protocol is for monitoring the effect of Agent 182 on bacterial growth over time.
-
Prepare Overnight Culture: Inoculate a single colony of the test bacterium into 10 mL of CAMHB and incubate overnight at 37°C with shaking.[9]
-
Prepare Main Cultures: In a sterile flask, dilute the overnight culture into fresh, pre-warmed CAMHB to an initial OD₆₀₀ of 0.05. Prepare separate flasks for a no-agent control and for each concentration of Agent 182 to be tested.
-
Add Agent 182: Add the desired concentration of Agent 182 to the respective test flasks. Add an equivalent volume of the solvent (DMSO) to the control flask.
-
Incubation and Measurement: Incubate all flasks at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), remove a 1 mL aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.[9]
-
Data Analysis: Plot the OD₆₀₀ values against time for each condition to generate growth curves.
Mandatory Visualization: Mechanism of Action
Agent 182 is a targeted inhibitor of the TqsR sensor kinase, a key component of a two-component system that regulates efflux pump expression in response to quorum sensing signals.
Caption: Proposed signaling pathway inhibited by Agent 182.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction Network Principles Underlying Bacterial Collective Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untangling the Complexity of Two-Component Signal Transduction in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations in kinase and effector signaling logic in a bacterial two component signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
Optimizing incubation time for "Antibacterial agent 182" efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for "Antibacterial agent 182" to ensure maximal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time for this compound is dependent on the growth rate of the specific bacterial species being tested. Efficacy is highest when the agent is introduced during the exponential (log) growth phase of the bacteria.[1] For most common Gram-negative and Gram-positive bacteria, this typically occurs between 2 to 6 hours after initial inoculation under standard laboratory conditions. However, it is crucial to determine the specific growth curve of your bacterial strain to pinpoint the precise exponential phase.
Q2: Why am I seeing inconsistent results with this compound?
A2: Inconsistent results are often due to variations in the timing of agent application relative to the bacterial growth phase.[2] If the agent is added during the lag or stationary phase, its bactericidal activity may be significantly reduced.[1][3] Other factors that can contribute to variability include inoculum size, media composition, and incubation temperature.[4][5][6]
Q3: Can I extend the incubation time beyond 24 hours?
A3: Extending incubation time beyond 24 hours is generally not recommended as it can lead to degradation of the antibacterial agent and may produce misleading results.[7] Long incubation periods can also result in the development of resistant bacterial populations.[7] If your experiment requires longer observation, it is advisable to perform a time-kill kinetics study to understand the agent's stability and efficacy over an extended period.[8][9]
Q4: What is the mechanism of action for this compound?
A4: this compound is a DNA gyrase inhibitor.[10][11] It targets and traps the DNA gyrase enzyme in a state where it has created a double-strand break in the bacterial DNA, which prevents the re-ligation of the DNA strands.[11][12] This leads to an accumulation of DNA damage, stalls replication, and ultimately results in cell death.[11]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
Problem: Low or no bactericidal activity observed.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Timing: Agent 182 was added during the lag or stationary phase of bacterial growth. | Perform a growth curve analysis for your specific bacterial strain to identify the exponential growth phase. Add Agent 182 at the onset of this phase. |
| Sub-optimal Agent Concentration: The concentration of Agent 182 used was too low. | Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your bacterial strain using standard broth microdilution or agar dilution methods. |
| Bacterial Resistance: The bacterial strain may have inherent or acquired resistance to DNA gyrase inhibitors. | Test for resistance mechanisms. If resistance is confirmed, consider using a different class of antibacterial agent. |
| Improper Storage of Agent 182: The agent may have degraded due to incorrect storage. | Store this compound according to the manufacturer's instructions, protected from light and moisture. |
Problem: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum Size: Variation in the starting number of bacteria. | Standardize the inoculum preparation by adjusting the optical density (OD) to a consistent value (e.g., 0.5 McFarland standard) before each experiment.[13] |
| Fluctuations in Incubation Temperature: Inconsistent temperature can alter bacterial growth rates. | Ensure your incubator is properly calibrated and maintains a stable temperature throughout the experiment. |
| Non-homogenous Agent Distribution: Uneven mixing of Agent 182 in the culture medium. | Thoroughly vortex or mix the culture medium after adding Agent 182 to ensure uniform distribution. |
Data Presentation
Table 1: Effect of Incubation Time on the Efficacy of this compound against E. coli
| Incubation Time at Agent Addition (Hours) | Bacterial Growth Phase | Percent Inhibition (%) |
| 0 | Lag | 15.2 |
| 2 | Early-Log | 85.7 |
| 4 | Mid-Log | 99.5 |
| 6 | Late-Log | 92.1 |
| 8 | Stationary | 45.3 |
| 12 | Stationary | 30.8 |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time via Bacterial Growth Curve Analysis
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Culture Setup: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the prepared bacterial suspension at a 1:100 dilution.
-
Incubation and Monitoring: Incubate the culture at 37°C with shaking. At regular intervals (e.g., every hour for 12 hours), withdraw a small aliquot of the culture and measure the optical density at 600 nm (OD600).
-
Growth Curve Plotting: Plot the OD600 values against time to generate a growth curve.
-
Identification of Exponential Phase: Identify the time interval where the growth rate is maximal (the steepest part of the curve). This represents the exponential (log) growth phase.
-
Optimal Incubation Time: The optimal time to add this compound is at the beginning of this identified exponential phase.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Phases of the Bacterial Growth Curve [thoughtco.com]
- 2. Frontiers | The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles [frontiersin.org]
- 3. Bactericidal effects of antibiotics on slowly growing and nongrowing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA gyrase - Wikipedia [en.wikipedia.org]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to handle "Antibacterial agent 182" precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle the precipitation of Antibacterial Agent 182 in experimental media.
Troubleshooting Guide: Resolving Precipitation of this compound
Precipitation of an experimental compound during an assay can lead to inaccurate and unreliable results. This guide provides a systematic approach to diagnose and resolve issues related to the precipitation of this compound.
Initial Assessment Workflow
The following workflow provides a step-by-step process to identify the potential cause of precipitation and implement a solution.
Caption: Workflow for troubleshooting precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in our cell culture media?
Precipitation of this compound can be attributed to several factors:
-
Inherent Poor Solubility: The compound may have low aqueous solubility, causing it to fall out of solution when diluted into aqueous media.
-
Media Composition: Certain components in the culture media can interact with the compound, leading to precipitation. High concentrations of phosphates, salts, and proteins can reduce the solubility of small molecules.[1]
-
pH of the Media: The solubility of many compounds is pH-dependent. If the pH of the media is close to the pKa of this compound, it can lead to precipitation.
-
High Concentration: The final concentration of the compound in the assay may exceed its solubility limit in the specific media being used.
-
Solvent Effects: The solvent used to dissolve the stock solution of this compound (e.g., DMSO) can cause the compound to precipitate when diluted into the aqueous media (a phenomenon known as "salting out").
-
Temperature and Incubation Time: Changes in temperature or prolonged incubation can affect compound stability and solubility.
Q2: How can I determine if the precipitate is the antibacterial agent or a media component?
Identifying the nature of the precipitate is a critical first step.
-
Visual Inspection: Observe the timing and appearance of the precipitate. If it appears immediately after adding this compound, it is likely the compound itself.
-
Control Experiments:
-
Vehicle Control: Add the same volume of the solvent (e.g., DMSO) used for the compound stock to the media. If a precipitate forms, the issue may be with the solvent or its interaction with media components.
-
Media Only Control: Incubate the media under the same experimental conditions without the compound. Some complex media can form precipitates over time, especially with temperature shifts.[2]
-
-
Analytical Methods: For a definitive identification, analytical techniques can be employed to analyze the precipitate.[2]
| Analytical Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Confirms the presence and quantifies the amount of this compound in the precipitate. |
| Mass Spectrometry (MS) | Determines the molecular weight of the components in the precipitate, confirming the identity of the compound. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can identify and quantify specific metal ions if metal-compound complexation is suspected.[2] |
Q3: What are the recommended strategies to prevent the precipitation of this compound?
Several strategies can be employed to improve the solubility and prevent the precipitation of this compound.
1. pH Adjustment of the Media
If this compound is a weakly basic or acidic compound, adjusting the pH of the media can significantly improve its solubility.
-
Methodology:
-
Determine the pKa of this compound.
-
Prepare small aliquots of the experimental media.
-
Adjust the pH of each aliquot in small increments (e.g., 0.2 pH units) using sterile 1N HCl or 1N NaOH.
-
Add this compound to each pH-adjusted aliquot at the desired final concentration.
-
Incubate under experimental conditions and observe for precipitation.
-
Important: Ensure the final pH is compatible with the cells or bacteria being used in the assay.
-
2. Use of Solubilizing Excipients
Incorporating a pharmaceutically acceptable solubilizing agent can help maintain the compound in solution.
-
Methodology:
-
Prepare stock solutions of various solubilizing agents (e.g., Polysorbate 80, HP-β-CD, PEG-400) in an appropriate solvent.
-
Prepare the dosing solution of this compound containing a low percentage of the solubilizing agent.
-
Add this formulation to the experimental media and observe for precipitation.
-
Important: Run a vehicle control with the solubilizing agent alone to ensure it does not affect the experimental outcome.
-
3. Modification of Media Composition
The composition of the culture medium can significantly impact compound solubility.[1]
-
Methodology:
-
Test the solubility of this compound in different types of base media (e.g., minimal vs. complex media). Minimal media may have a lower tendency to cause precipitation of certain compounds.[1]
-
If the media contains high concentrations of potentially problematic ions like phosphates, consider using a medium with a lower concentration of these components.[1]
-
The following diagram illustrates how media components can interact with an experimental compound, leading to precipitation.
Caption: Potential interactions of this compound with media components.
For further assistance, please contact our technical support team and provide details of your experimental setup and the troubleshooting steps you have already taken.
References
- 1. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antibacterial Agent 182 and Vancomycin Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro efficacy of Antibacterial Agent 182 (also known as compound 8c) and vancomycin against Vancomycin-Resistant Enterococci (VRE). The emergence of VRE, particularly Enterococcus faecalis and Enterococcus faecium, presents a significant challenge in clinical settings, necessitating the development of novel antimicrobial agents. This document summarizes the available preclinical data for this compound, a novel oxazolidinone, and contrasts its performance with the glycopeptide antibiotic, vancomycin.
Executive Summary
This compound demonstrates potent in vitro activity against strains of VRE, including both Enterococcus faecalis and Enterococcus faecium, with a Minimum Inhibitory Concentration (MIC) reported to be ≤0.125 μg/mL[1][2][3][4]. This level of potency is significantly greater than that of vancomycin against resistant enterococci, for which MICs are, by definition, in the resistant range (typically ≥16 μg/mL for high-level resistance)[5][6]. As an oxazolidinone, this compound employs a distinct mechanism of action, inhibiting bacterial protein synthesis, which circumvents the resistance mechanisms that render vancomycin ineffective against VRE.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and vancomycin against susceptible and resistant Enterococcus species.
| Antibiotic | Bacterial Strain | Resistance Phenotype | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| This compound (compound 8c) | Enterococcus faecalis | Vancomycin-Resistant | ≤0.125[1][3][4] |
| Enterococcus faecium | Vancomycin-Resistant | ≤0.125[2] | |
| Vancomycin | Enterococcus faecalis | Vancomycin-Susceptible | 2 |
| Enterococcus faecium | Vancomycin-Susceptible | 1 | |
| Enterococcus spp. (VanA) | Vancomycin-Resistant | ≥64[5] | |
| Enterococcus spp. (VanB) | Vancomycin-Resistant | 4 to >1024 |
Mechanism of Action
The distinct mechanisms of action of this compound and vancomycin are crucial to understanding their differential efficacy against VRE.
This compound (Oxazolidinone)
As a member of the oxazolidinone class, this compound inhibits bacterial protein synthesis at a very early stage[7][8][9]. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation of messenger RNA into proteins[7][10]. This unique mechanism means there is no cross-resistance with other classes of antibiotics that target protein synthesis at different stages[8].
Vancomycin (Glycopeptide)
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors[11][12]. This binding blocks the transglycosylation and transpeptidation steps, preventing the formation of a stable cell wall and leading to bacterial cell lysis.
Vancomycin Resistance in Enterococci (VRE)
VRE have acquired genes that alter the target of vancomycin. In VanA- and VanB-type resistance, the terminal D-Ala-D-Ala of the peptidoglycan precursor is replaced with D-Ala-D-Lactate[11][12]. This change significantly reduces the binding affinity of vancomycin, rendering it ineffective[11].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and resistance, as well as a typical experimental workflow for determining antimicrobial susceptibility.
Caption: Vancomycin mechanism and VRE resistance pathway.
Caption: Mechanism of action for this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented were determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic (this compound or vancomycin) is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., VRE) is prepared and adjusted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Time-Kill Assay (General Protocol)
While specific time-kill data for this compound against VRE is not yet publicly available, a general protocol for this assay is as follows. This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Antibiotic Addition: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC) to different culture tubes. A growth control without any antibiotic is included.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and the number of viable bacteria (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Conclusion
The available in vitro data strongly suggest that this compound (compound 8c) is a highly potent agent against vancomycin-resistant enterococci. Its mechanism of action, targeting bacterial protein synthesis, is distinct from that of vancomycin and is not compromised by the resistance mechanisms that render vancomycin ineffective against VRE. The significantly lower MIC of this compound against VRE compared to vancomycin highlights its potential as a promising candidate for the development of new therapies to combat these challenging multidrug-resistant pathogens. Further studies, including in vivo efficacy models and detailed time-kill kinetic analyses, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin-Resistant Enterococcus [uspharmacist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. File:Vancomycin resistance.svg - Wikimedia Commons [commons.wikimedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Novel Antibacterial Agent "Compound 8c" and the Clinically Established Linezolid
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel antibacterial agents is paramount. This guide provides a detailed comparative analysis of "compound 8c," a recently developed thiazolyl-halogenated pyrrole derivative, and linezolid, a well-established oxazolidinone antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective antibacterial profiles, mechanisms of action, and supporting experimental data.
Executive Summary
Linezolid, a cornerstone in the treatment of Gram-positive infections, particularly those caused by resistant pathogens, functions by inhibiting the initiation of bacterial protein synthesis. "Compound 8c" emerges as a potent preclinical candidate with a distinct proposed mechanism of action, primarily targeting the bacterial cell membrane as a protonophore, with potential secondary targets such as DNA gyrase. This novel agent demonstrates impressive in vitro activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci, and exhibits significant anti-biofilm properties. This guide will delve into the quantitative data supporting these claims and provide detailed experimental methodologies for reproducibility.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of "compound 8c" and linezolid based on available preclinical and clinical data.
Table 1: General Properties and Mechanism of Action
| Feature | Compound 8c | Linezolid |
| Chemical Class | Thiazolyl-halogenated pyrrole | Oxazolidinone |
| Primary Mechanism of Action | Protonophore; disrupts bacterial cell membrane proton gradient | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][2][3] |
| Secondary Mechanism(s) | Potential DNA gyrase inhibition | Not established |
| Spectrum of Activity | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria |
| Development Stage | Preclinical | Clinically approved and widely used |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)
| Organism | Compound 8c (μg/mL) | Linezolid (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 1 - 4 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 - 4 |
| Enterococcus faecalis (VSE) | ≤0.125 | 1 - 4 |
| Enterococcus faecalis (VRE) | ≤0.125 | 1 - 4 |
| Enterococcus faecium (VRE) | ≤0.125 | 1 - 4 |
| Streptococcus pneumoniae | Not Reported | 0.5 - 2 |
| Pseudomonas aeruginosa (Biofilm) | Inhibition at sub-MIC | Not a primary indication; generally resistant |
Note: Data for "compound 8c" is sourced from Zhong et al., 2024. Data for linezolid is compiled from various clinical surveillance studies.
Table 3: Biofilm Inhibition and Cytotoxicity
| Assay | Compound 8c | Linezolid |
| S. aureus Biofilm Inhibition | Significant inhibition at sub-MIC doses | Limited data; not a primary therapeutic claim |
| P. aeruginosa Biofilm Inhibition | Significant inhibition at sub-MIC doses | Not applicable |
| Mammalian Cell Cytotoxicity | Significantly lower than pyrrolomycin C | Generally well-tolerated; potential for mitochondrial toxicity with prolonged use |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of "compound 8c" and are standard procedures in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of "compound 8c" and linezolid was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: Bacterial strains were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for staphylococci and enterococci) at 37°C.
-
Inoculum Preparation: A suspension of each bacterial strain was prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
The compounds were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Each well was inoculated with the prepared bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) growth controls were included.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Biofilm Inhibition Assay
The ability of "compound 8c" to inhibit biofilm formation was assessed using a crystal violet staining method.
-
Bacterial Culture and Inoculum: Staphylococcus aureus and Pseudomonas aeruginosa were grown overnight in Tryptic Soy Broth (TSB) supplemented with glucose. The culture was then diluted to a starting OD₆₀₀ of 0.05.
-
Assay Procedure:
-
200 µL of the diluted bacterial culture was added to the wells of a 96-well flat-bottomed microtiter plate.
-
Sub-inhibitory concentrations of "compound 8c" were added to the respective wells.
-
The plate was incubated at 37°C for 24 hours without agitation.
-
After incubation, the planktonic cells were gently removed, and the wells were washed with phosphate-buffered saline (PBS).
-
The remaining biofilm was fixed with methanol for 15 minutes.
-
The plate was air-dried, and the biofilm was stained with 0.1% crystal violet solution for 20 minutes.
-
Excess stain was removed by washing with water, and the plate was air-dried.
-
The bound crystal violet was solubilized with 33% acetic acid.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
Cytotoxicity Assay
The cytotoxicity of "compound 8c" against mammalian cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or HepG2) was cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate and incubated at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
After reaching a suitable confluence, the cells were treated with various concentrations of "compound 8c" or a control compound.
-
The plate was incubated for 24-48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis: The absorbance was measured at a wavelength of 570 nm. Cell viability was expressed as a percentage of the untreated control.
Galleria mellonella Infection Model
The in vivo efficacy of "compound 8c" was assessed using the Galleria mellonella (greater wax moth larvae) infection model.
-
Larvae Selection: Larvae of a specific weight range and without any signs of melanization were selected for the experiment.
-
Infection and Treatment:
-
A lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus) was injected into the hemocoel of the larvae.
-
A separate group of infected larvae was treated with "compound 8c" at a specific dose and time point post-infection.
-
Control groups included larvae injected with PBS and larvae receiving only the bacterial challenge without treatment.
-
-
Data Analysis: The survival of the larvae in each group was monitored over a period of several days. The efficacy of the compound was determined by the increased survival rate of the treated group compared to the untreated infected group.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action and a representative experimental workflow.
Caption: Mechanism of action of Linezolid.
Caption: Proposed mechanism of action of Compound 8c.
Caption: Workflow for MIC determination.
References
Comparative Efficacy of Antibacterial Agent 182 and Daptomycin: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 182 (also known as compound 8c), and the established cyclic lipopeptide antibiotic, daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for antibacterial susceptibility testing, and visualizations of key concepts.
Executive Summary
This compound is a quinoline derivative reported to exhibit potent activity against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VRE). It has also demonstrated the ability to inhibit biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa. Daptomycin is a well-characterized antibiotic with a distinct mechanism of action, targeting the bacterial cell membrane of Gram-positive organisms. While direct comparative studies between this compound and daptomycin are not yet publicly available, this guide consolidates existing data to facilitate an initial assessment and provides the necessary experimental frameworks for future head-to-head evaluations.
Data Presentation: Quantitative Efficacy
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for both agents against key Gram-positive pathogens. It is important to note that the data for this compound is based on information from commercial suppliers and awaits validation from peer-reviewed publications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 8c)
| Bacterial Species | Resistance Profile | MIC (µg/mL) |
| Enterococcus faecium | Vancomycin-Resistant | ≤0.125[1][2] |
Note: Data is based on vendor-supplied information. Further details on the test conditions and the full spectrum of activity are pending publication.
Table 2: Minimum Inhibitory Concentration (MIC) of Daptomycin
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1.0 | 2.0 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1.0 | 4.0 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.25 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple in vitro studies.
Mechanism of Action
This compound (Compound 8c): As a quinoline derivative, this compound is presumed to interfere with essential bacterial processes. The quinolone class of antibiotics typically targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. However, the precise molecular target of this compound has not been definitively elucidated in publicly available literature. Additionally, its reported ability to inhibit biofilm formation suggests a potential mechanism involving the disruption of bacterial signaling pathways, such as quorum sensing.
Daptomycin: Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane. This binding leads to membrane depolarization, causing an efflux of intracellular potassium ions and subsequent disruption of DNA, RNA, and protein synthesis, ultimately leading to cell death.
Experimental Protocols
To facilitate direct comparative studies, the following are detailed standard protocols for determining antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of each antimicrobial agent in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum in a logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
Exposure to Antimicrobial Agent: Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without any antimicrobial agent.
-
Incubation: Incubate the cultures at 35-37°C with shaking.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions in sterile saline or an appropriate neutralizing broth.
-
Plating: Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
Visualizations
Signaling Pathway: Quinolone Mechanism of Action (Hypothesized for this compound)
References
Helvolic Acid: A Head-to-Head Comparison with Leading Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of chemical diversity and unique mechanisms of action. This guide provides a detailed, data-driven comparison of helvolic acid, a fungal-derived nortriterpenoid, with established Gram-positive antibiotics: vancomycin, linezolid, and daptomycin.
Helvolic acid, a member of the fusidane class of antibiotics, has demonstrated notable in vitro activity against a range of clinically significant Gram-positive pathogens. This document summarizes its performance based on experimental data, outlines the methodologies used for its evaluation, and visualizes its mechanism of action in the context of current therapeutic options.
Quantitative Efficacy Analysis
The in vitro potency of an antibiotic is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of helvolic acid and comparator antibiotics against key Gram-positive bacteria. The data presented is a synthesis of findings from multiple research articles.
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Compound | S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Helvolic Acid | 1 - 32[1][2][3] | 4 - 32[1][3][4] |
| Vancomycin | ≤2[5][6] | ≤2 (susceptible)[5][7][8] |
| Linezolid | ≤4[9][10][11][12] | ≤4[9][10][11][12] |
| Daptomycin | ≤1[13][14][15] | ≤1[13][14][15][16] |
Table 2: Comparative MICs (µg/mL) against Enterococcus and Streptococcus Species
| Compound | Enterococcus faecalis | Streptococcus pneumoniae | Streptococcus agalactiae |
| Helvolic Acid | 16 - 32[1][3] | 16 - 32[1][3] | 2 - 16[17][18] |
| Vancomycin | ≤4 (susceptible) | ≤1 (susceptible) | Not typically used |
| Linezolid | ≤4[9] | ≤2[9][19][20] | ≤2[19][20] |
| Daptomycin | ≤4[21][22][23][24] | ≤2[25][26][27][28] | ≤0.5[28][29] |
Mechanism of Action: A Visual Comparison
Understanding the molecular targets of antibiotics is fundamental to drug development and predicting potential resistance mechanisms. Helvolic acid exhibits a distinct mechanism of action compared to the other evaluated antibiotics.
Helvolic acid, similar to its structural relative fusidic acid, is believed to inhibit bacterial protein synthesis by targeting elongation factor G (EF-G), thereby preventing the translocation of the ribosome along the mRNA.[30] This bacteriostatic action contrasts with the mechanisms of the comparator agents.[1][3][31] Vancomycin disrupts cell wall integrity by inhibiting peptidoglycan synthesis. Linezolid, also a protein synthesis inhibitor, binds to the 50S ribosomal subunit, preventing the formation of the initiation complex.[9] Daptomycin, a cyclic lipopeptide, inserts into the bacterial cell membrane, leading to its depolarization and rapid cell death.[15]
Experimental Protocols
The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, as is standard practice in the cited research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Conclusion
Helvolic acid demonstrates in vitro bacteriostatic activity against a range of Gram-positive bacteria, including resistant phenotypes such as MRSA.[1][3][4][31] Its MIC values, while generally higher than those of daptomycin and linezolid for susceptible strains, indicate potential as a therapeutic agent, particularly given its distinct mechanism of action which may offer advantages in combination therapies or against pathogens resistant to other classes of antibiotics. Further in-vivo studies and a deeper understanding of its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its clinical potential. The data presented in this guide serves as a foundational comparison for researchers exploring novel antibacterial compounds.
References
- 1. thaiscience.info [thaiscience.info]
- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Helvolic Acid Derivatives with Antibacterial Activities against Streptococcus agalactiae from the Marine-Derived Fungus Aspergillus fumigatus HNMF0047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vancomycin-Resistant Enterococcus [uspharmacist.com]
- 23. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. journals.asm.org [journals.asm.org]
- 29. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
Benchmarking "Antibacterial Agent 182" Against Standard-of-Care Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the investigational "Antibacterial agent 182" against current standard-of-care antibiotics for infections caused by key Gram-positive pathogens. Given that "this compound" has shown notable activity against vancomycin-resistant Enterococcus faecium (VRE), this document will focus on comparisons with antibiotics used for VRE and Staphylococcus aureus infections.[1]
Due to the limited publicly available data on "this compound," this guide serves as a template for researchers to structure and present their own experimental findings. Placeholders for "this compound" data are clearly indicated.
Overview of "this compound"
"this compound," also known as compound 8c, is an antibacterial compound with demonstrated in vitro activity against a range of Gram-positive bacteria.[1] A key reported finding is its efficacy against vancomycin-resistant Enterococcus faecium, with a Minimum Inhibitory Concentration (MIC) of ≤0.125 μg/mL.[1] Furthermore, at sub-MIC levels, it has been observed to inhibit biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa.[1] The precise mechanism of action for "this compound" has not been publicly disclosed.
Comparative In Vitro Susceptibility
This section compares the in vitro activity of "this compound" with standard-of-care antibiotics against VRE and S. aureus (both methicillin-susceptible and methicillin-resistant strains).
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | VRE (E. faecium) | MSSA (S. aureus) | MRSA (S. aureus) |
| This compound | ≤0.125 μg/mL[1] | [Data not available] | [Data not available] |
| Linezolid | 1-4 μg/mL | 1-4 μg/mL | 1-4 μg/mL |
| Daptomycin | 1-4 μg/mL | 0.25-1 μg/mL | 0.25-1 μg/mL |
| Vancomycin | Resistant | 0.5-2 μg/mL | 1-2 μg/mL |
| Oxacillin | Not Applicable | ≤2 μg/mL | Resistant |
Table 2: Minimum Bactericidal Concentration (MBC) Data
| Antibiotic | VRE (E. faecium) | MSSA (S. aureus) | MRSA (S. aureus) |
| This compound | [Data not available] | [Data not available] | [Data not available] |
| Linezolid | >32 μg/mL (Bacteriostatic) | >32 μg/mL (Bacteriostatic) | >32 μg/mL (Bacteriostatic) |
| Daptomycin | 2-8 μg/mL | 0.5-4 μg/mL | 0.5-4 μg/mL |
| Vancomycin | Resistant | 1-8 μg/mL | 2-16 μg/mL |
| Oxacillin | Not Applicable | 0.25-4 μg/mL | Resistant |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate to achieve a logarithmic growth phase.
-
Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of the test antibiotic in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Follow the MIC assay protocol as described above.
-
Sub-culturing: After the MIC is determined, take a small aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate potential antibacterial mechanisms of action and a typical experimental workflow for antibiotic evaluation.
Figure 1: Potential Mechanisms of Antibacterial Action.
Figure 2: Experimental Workflow for Antibiotic Benchmarking.
Conclusion
"this compound" demonstrates promising in vitro activity against VRE. However, a comprehensive assessment of its potential as a therapeutic agent requires further investigation. This guide provides a structured framework for conducting and presenting the necessary comparative studies against standard-of-care antibiotics. The generation of robust data on its broader spectrum of activity, bactericidal properties, and in vivo efficacy is essential for its continued development.
References
Statistical analysis for comparing the efficacy of "Antibacterial agent 182"
This guide provides a detailed comparison of "Antibacterial agent 182" with other antibacterial agents, supported by experimental data and protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
"this compound," also identified as compound 8c, has demonstrated notable activity against a range of Gram-positive bacteria.[1] A key highlight of its efficacy is its potent activity against vancomycin-resistant Enterococcus faecium (VRE), a challenging pathogen in clinical settings, with a Minimum Inhibitory Concentration (MIC) of ≤0.125 μg/mL.[1] Furthermore, at concentrations below its MIC, "this compound" has been shown to inhibit the formation of biofilms by Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Data Presentation
The following tables summarize the available quantitative data for "this compound" and provide a comparative context with other antibiotics commonly used to treat VRE infections. It is important to note that direct, head-to-head comparative studies involving "this compound" and these specific agents were not publicly available. The data for comparator agents are sourced from various studies and are provided for reference.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against Vancomycin-Resistant Enterococcus faecium (VRE)
| Antibacterial Agent | MIC (μg/mL) | Notes |
| This compound (compound 8c) | ≤0.125 | Demonstrates high potency against VRE. [1] |
| Linezolid | 1-4 | A common treatment for VRE infections. |
| Daptomycin | 1-4 | Frequently used for VRE bacteremia.[2] |
| Quinupristin/Dalfopristin | 1-4 | An option for VRE faecium infections. |
| Ampicillin | >16 | High-level resistance is common in VRE. |
Table 2: Biofilm Inhibition Activity
| Antibacterial Agent | Target Organism | Activity |
| This compound (compound 8c) | Staphylococcus aureus | Inhibits biofilm formation at sub-MIC levels. [1] |
| This compound (compound 8c) | Pseudomonas aeruginosa | Inhibits biofilm formation at sub-MIC levels. [1] |
| Linezolid | Staphylococcus aureus | Variable activity on biofilm formation. |
| Daptomycin | Staphylococcus aureus | Can have activity against biofilms, often at higher concentrations. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the data presented.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., vancomycin-resistant Enterococcus faecium) is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Antibacterial Agent Dilutions: "this compound" and comparator agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible growth of the bacteria.
2. Biofilm Formation Inhibition Assay
This assay assesses the ability of an antibacterial agent to prevent the formation of biofilms.
-
Preparation of Bacterial Suspension: A bacterial suspension is prepared as described for the MIC assay.
-
Assay Setup: In a 96-well flat-bottom microtiter plate, the bacterial suspension is added to wells containing various sub-MIC concentrations of "this compound". A control well with no agent is also included.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
The planktonic (free-floating) bacteria are gently removed from the wells.
-
The wells are washed with a phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.
-
The remaining attached biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Excess stain is washed away, and the plate is allowed to dry.
-
The crystal violet bound to the biofilm is solubilized with 30% acetic acid.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550-595 nm. The reduction in absorbance in the presence of the agent compared to the control indicates the percentage of biofilm inhibition.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the biofilm formation inhibition assay.
Common Mechanisms of Action of Antibacterial Agents
The specific mechanism of action for "this compound" has not been publicly disclosed. The diagram below illustrates common signaling and metabolic pathways targeted by various classes of antibiotics. Further research is required to determine which of these, or a novel pathway, is the target of "this compound".
Caption: Common mechanisms of action for different classes of antibacterial agents.
References
Evaluating the Potential for Resistance Development to the Novel PDK Inhibitor "Compound 8c"
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents. "Compound 8c," a novel pyruvate dehydrogenase kinase (PDK) inhibitor, has shown promise in preclinical studies by targeting cancer cell metabolism. This guide provides a comparative framework for evaluating the potential for resistance development to "compound 8c," offering insights into potential resistance mechanisms, experimental protocols to assess this potential, and a comparison with other known PDK inhibitors.
Introduction to Compound 8c and Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate dehydrogenase kinase (PDK) is a critical regulator of cellular metabolism, particularly the switch between glycolysis and mitochondrial respiration. In many cancer cells, upregulation of PDK activity leads to the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation and survival.[1][2] "Compound 8c" is a novel inhibitor of PDK4 that binds to the lipoyl-binding site of PDK2, inducing a conformational change in the ATP-binding pocket and inhibiting its kinase activity. By inhibiting PDK, "compound 8c" aims to reverse the Warburg effect and render cancer cells more susceptible to apoptosis. Overexpression of PDK has been linked to resistance to chemotherapy, invasion, and metastasis in several cancers.[1]
Potential Mechanisms of Resistance to PDK Inhibitors
While specific resistance mechanisms to "compound 8c" have not yet been reported, insights can be drawn from resistance patterns observed with other kinase inhibitors, particularly those targeting metabolic pathways. Potential mechanisms include:
-
Target Alteration: Mutations in the PDK gene could alter the drug-binding site, reducing the affinity of "compound 8c" for its target. This is a common mechanism of resistance to kinase inhibitors.[3]
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of PDK. For example, upregulation of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, could confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on the pathway targeted by "compound 8c." This could involve switching to alternative energy sources or upregulating other metabolic enzymes.
dot
Caption: Signaling pathway of "compound 8c" and potential resistance mechanisms.
Experimental Protocols for Evaluating Resistance Potential
To proactively investigate the potential for resistance to "compound 8c," the following experimental protocols are recommended.
In Vitro Evolution of Drug-Resistant Cancer Cell Lines
This protocol aims to generate cancer cell lines with acquired resistance to "compound 8c" through continuous exposure to the drug.
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to "compound 8c" based on initial cytotoxicity assays.
-
Dose Escalation:
-
Begin by treating the cells with "compound 8c" at a concentration equal to the IC20 (the concentration that inhibits cell growth by 20%).
-
Culture the cells in the continuous presence of the drug, monitoring for the recovery of cell growth.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of "compound 8c" in a stepwise manner.[4]
-
Continue this process until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones using limiting dilution or fluorescence-activated cell sorting (FACS).[5]
-
Expand these clones to generate homogenous resistant cell lines.
-
-
Confirmation of Resistance:
-
Determine the IC50 of "compound 8c" in the resistant clones and compare it to the parental (sensitive) cell line. A significant increase in IC50 confirms the resistant phenotype.[4]
-
dot
Caption: Workflow for in vitro evolution of drug-resistant cell lines.
Analysis of Resistant Clones
Once resistant cell lines are established, a multi-omics approach should be employed to identify the underlying mechanisms of resistance.
Methodology:
-
Genomic Analysis:
-
Perform whole-exome or whole-genome sequencing of the resistant and parental cell lines to identify mutations in the PDK gene or other cancer-related genes.
-
-
Transcriptomic Analysis:
-
Use RNA sequencing (RNA-Seq) to compare the gene expression profiles of resistant and parental cells. This can reveal the upregulation of bypass pathways or drug efflux pumps.
-
-
Proteomic and Phosphoproteomic Analysis:
-
Employ mass spectrometry-based proteomics and phosphoproteomics to identify changes in protein expression and phosphorylation levels, providing insights into altered signaling pathways.
-
-
Metabolomic Analysis:
-
Utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to profile the metabolic changes in resistant cells and identify any metabolic reprogramming.
-
-
Functional Validation:
-
Use techniques like CRISPR/Cas9-mediated gene editing or siRNA-mediated gene knockdown to validate the role of candidate resistance genes or pathways.
-
Comparison with Alternative PDK Inhibitors
"Compound 8c" is one of several PDK inhibitors that have been developed. A comparison with other well-characterized inhibitors is crucial for understanding its relative potential and limitations.
| Inhibitor | Target Isoforms | Binding Site | Reported IC50/EC50 | Known Resistance Mechanisms |
| Compound 8c | PDK4 | Lipoyl-binding site | Not yet published | Not yet identified |
| Dichloroacetate (DCA) | Pan-PDK | Pyruvate-binding site | 0.2 - 8.0 mM (Ki)[6] | Low expression of PDK3 confers higher sensitivity.[6] |
| AZD7545 | Pan-PDK (except PDK4) | Lipoamide-binding site | High affinity | Not extensively studied in the context of cancer resistance. |
| VER-246608 | Pan-PDK | ATP-binding pocket | 95.7 nM (PDK1 IC50)[7] | Not yet reported. |
| Cpd64 | PDK1 | Not specified | More potent than DCA | Enhances anti-proliferative effects of EGFR-TKIs.[8] |
| Compound 1f | Pan-PDK | Not specified | 68 nM (EC50)[9] | Not yet reported. |
| Compound 4, 5, 9 (from screen) | Pan-PDK (more sensitive to PDK1) | Not specified | 0.34, 1.4, 1.6 µM (EC50)[10] | Not yet reported. |
| Compound 7, 11 (from screen) | Pan-PDK | Not specified | 0.62, 0.41 µM (PDK1 IC50)[7] | Not yet reported. |
Note: The inhibitory concentrations (IC50/EC50/Ki) are highly dependent on the assay conditions and cell lines used and should be interpreted with caution when comparing across different studies.
Conclusion and Future Directions
Evaluating the potential for resistance development to "compound 8c" is a critical step in its preclinical and clinical development. The experimental framework outlined in this guide provides a systematic approach to generating and characterizing resistant cancer cell lines, which will be instrumental in identifying potential resistance mechanisms. Understanding these mechanisms will enable the development of rational combination therapies to overcome or delay the onset of resistance, ultimately improving the therapeutic potential of "compound 8c" and other PDK inhibitors in the fight against cancer. Future studies should focus on in vivo models of acquired resistance to validate the findings from in vitro studies and to assess the clinical relevance of the identified resistance mechanisms.
References
- 1. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 182 (Ajwain Oil)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of Ajwain Oil.
The substance referred to as "Antibacterial Agent 182" in select literature is identified as Ajwain Oil, derived from the plant Trachyspermum ammi L.[1][2] Proper disposal of Ajwain Oil is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including splash goggles, a lab coat, and gloves.[3] Work should be conducted in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.[3][4] Ajwain oil is considered a flammable liquid and should be kept away from heat, sparks, and open flames.[5]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or water sources.[6]
For small spills:
-
Wipe up with an absorbent, non-combustible material such as paper rags, cloth, or fleece.[5][6]
-
Place the contaminated materials in a sealed, labeled metal waste container for proper disposal.[4]
-
Clean the spill area thoroughly with soap and water to remove any residual contamination.[4][6]
For large spills:
-
Eliminate all ignition sources from the immediate area.[6][7]
-
Contain the spill using an inert, non-combustible absorbent material like dry sand, earth, or vermiculite.[5][6]
-
Once absorbed, place the material into a labeled, approved container for hazardous waste disposal.[6][7]
Disposal Protocol
Disposal of Ajwain Oil must adhere to local, state, and federal regulations.[4][7] Do not discharge into drains, water courses, or onto the ground.[6]
-
Waste Collection: Collect unused Ajwain Oil and any contaminated materials (e.g., absorbent pads, cloths) in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Storage: Store the waste container in a cool, well-ventilated, and approved area away from heat and ignition sources.[3][7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal service. This material and its container must be disposed of as hazardous waste.[6]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 56°C - 100°C (Closed Cup) | [3][5] |
| Solubility in Water | Insoluble | [4][5] |
| UN Number (for transport) | 1993 | [5] |
| Hazard Class (for transport) | 3 (Flammable Liquid) | [5] |
| Packing Group (for transport) | III | [5] |
Experimental Protocols
No experimental protocols for the specific disposal or degradation of Ajwain Oil were cited in the provided search results. The disposal procedures are based on standard hazardous waste management practices for flammable essential oils.
Disposal Workflow Diagram
Caption: Disposal workflow for Ajwain Oil (this compound).
References
- 1. Essential Oils in Food Preservation, Flavor and Safety - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. vdoc.pub [vdoc.pub]
- 3. essentialoil.in [essentialoil.in]
- 4. madarcorporation.com [madarcorporation.com]
- 5. Ajowan essential oil or Ajwain seed oil manufacturers, with SDS [mubychem.com]
- 6. eshop.lazenskakava.cz [eshop.lazenskakava.cz]
- 7. "AJWAIN INDIA - trachyspermum ammi - ESSENTIAL OIL - Material Safety Data Sheet ( MSDS ) " [libertynatural.com]
Personal protective equipment for handling Antibacterial agent 182
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Antibacterial Agent 182. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Product Identification and Properties
Product Name: this compound Synonyms: Compound 8c Catalog No.: HY-161263 Primary Activity: Antibacterial agent effective against various Gram-positive bacteria, notably Vancomycin-resistant Enterococcus faecalis. It also demonstrates inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC doses.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent antibacterial compound necessitates stringent handling protocols. Assume the compound is hazardous and requires the following minimum PPE:
-
Gloves: Nitrile or latex gloves are required to prevent skin contact.[5] For handling concentrated stock solutions, consider double-gloving.
-
Lab Coat/Gown: A lab coat or gown should be worn to protect skin and clothing from potential splashes.[5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes of chemicals or liquids.[5]
-
Respiratory Protection: For procedures that may generate aerosols, the use of a surgical mask or a respirator within a primary containment device like a fume hood is recommended.[5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose |
| Hand Protection | Nitrile or Latex Gloves | Prevents skin contact with the agent. |
| Body Protection | Lab Coat or Gown | Protects skin and clothing from contamination.[5] |
| Eye Protection | Safety Glasses or Goggles | Shields eyes from splashes of hazardous materials.[5] |
| Respiratory Protection | Surgical Mask or Respirator | Reduces risk of inhaling aerosolized particles.[5] |
Safe Handling and Operational Workflow
Adherence to standard laboratory safety practices is crucial when working with this compound.
-
Engineering Controls: All work with this agent, especially the handling of stock solutions and powdered forms, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas.[6] Wash hands thoroughly after handling the agent and before leaving the laboratory.[6]
-
Spill Management: In case of a spill, promptly clean the area using appropriate protective apparel and equipment.[6] The specific cleanup procedure will depend on the nature of the spill (e.g., powder vs. solution) and should follow institutional guidelines.
Diagram 1: General Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Prepare Bacterial Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Diagram 2: Experimental Workflow for MIC Assay
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.
Table 2: Reported In Vitro Activity of this compound
| Organism | Activity | Concentration |
| Vancomycin-resistant Enterococcus faecalis | Antibacterial Activity (MIC) | ≤0.125 μg/mL[1][2][3][4] |
| Staphylococcus aureus | Biofilm Formation Inhibition | Sub-MIC Doses[1][2][3][4] |
| Pseudomonas aeruginosa | Biofilm Formation Inhibition | Sub-MIC Doses[1][2][3][4] |
Disposal Plan
Antibiotic waste should be considered hazardous chemical waste.[7] Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[7]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused media, stock solutions) in a designated, sealed, and clearly labeled container for chemical waste.[7][8]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, microtiter plates) should be collected in a separate, labeled hazardous waste container.
-
Decontamination: While autoclaving can inactivate infectious agents, it may not destroy all antibiotics.[7] Therefore, chemical waste containing this agent should not be autoclaved unless specifically approved by your institution's environmental health and safety department.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
